
1-Bromo-2-(2-methylpropoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C9H17BrO It is a brominated cyclopentane derivative, where a bromine atom is attached to the cyclopentane ring, and a 2-methylpropoxy group is attached to the second carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methylpropoxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(2-methylpropoxy)cyclopentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction parameters and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(2-methylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substituted cyclopentane derivatives (e.g., 2-(2-methylpropoxy)cyclopentanol, 2-(2-methylpropoxy)cyclopentene).
- Alkenes (e.g., 2-(2-methylpropoxy)cyclopentene).
- Alcohols and ketones (e.g., 2-(2-methylpropoxy)cyclopentanone).
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-methylpropoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cyclopentane involves its interaction with various molecular targets and pathways. The bromine atom and the 2-methylpropoxy group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
1-Bromo-2-methylcyclopentane: Similar structure but lacks the 2-methylpropoxy group.
2-Bromo-1-(2-methylpropoxy)cyclopentane: Isomeric compound with different substitution pattern.
1-Bromo-2-(2-methylpropoxy)cyclohexane: Similar functional groups but with a cyclohexane ring instead of cyclopentane.
Uniqueness: 1-Bromo-2-(2-methylpropoxy)cyclopentane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group on the cyclopentane ring
Propiedades
Fórmula molecular |
C9H17BrO |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1-bromo-2-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-7(2)6-11-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
Clave InChI |
WOTIWTWAYFXLHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


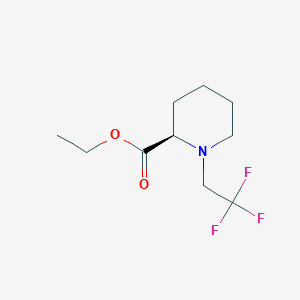

![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
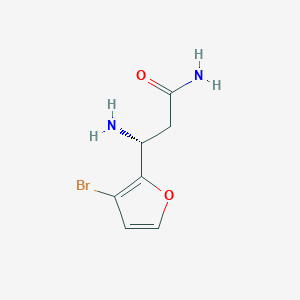
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
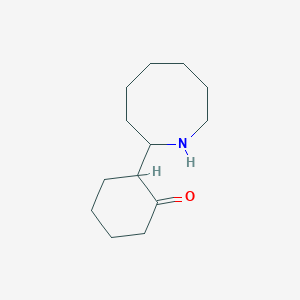
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
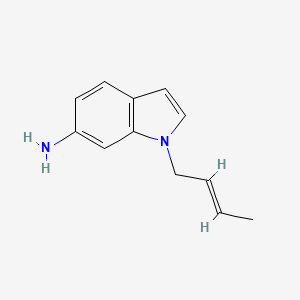
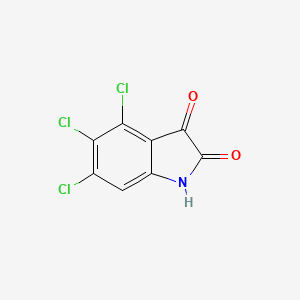

![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
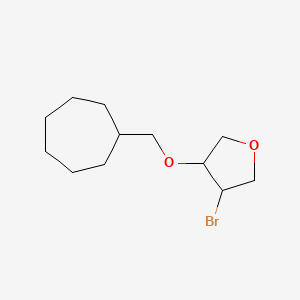
![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

